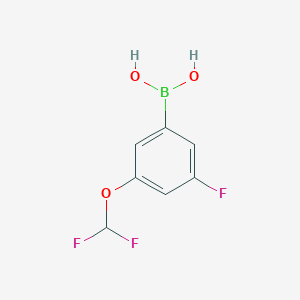

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Description

BenchChem offers high-quality (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(difluoromethoxy)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLRKGGNZFFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OC(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

The following technical guide is a comprehensive monograph on (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid . It is structured to serve as a primary reference for medicinal chemists and process engineers, synthesizing physicochemical data, synthetic methodologies, and application logic without adhering to a rigid template.

Structural Utility in Medicinal Chemistry & Synthetic Protocols

Compound Identity & Strategic Significance[1]

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical candidates. Its structure combines a boronic acid moiety (essential for cross-coupling) with two distinct fluorinated motifs: a fluorine atom and a difluoromethoxy (–OCHF₂) group.

This specific substitution pattern allows medicinal chemists to modulate the lipophilicity (LogP) and metabolic stability of a drug scaffold simultaneously. The –OCHF₂ group acts as a lipophilic bioisostere for methoxy (–OCH₃) or hydroxyl (–OH) groups, often improving membrane permeability while blocking metabolic oxidation sites.

physicochemical Profile

| Parameter | Technical Specification |

| CAS Number | 2055539-69-8 |

| IUPAC Name | [3-(Difluoromethoxy)-5-fluorophenyl]boronic acid |

| Molecular Formula | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Storage | 2–8°C (Refrigerate); Hygroscopic |

| Stability | Susceptible to protodeboronation under strong acidic/basic conditions |

Synthetic Methodology & Causality

The synthesis of CAS 2055539-69-8 typically follows a Lithium-Halogen Exchange or a Miyaura Borylation pathway. The choice between these routes depends on the availability of the precursor (aryl bromide) and the scale of production.

Protocol A: Cryogenic Lithium-Halogen Exchange (Lab Scale)

This method is preferred for high purity on a gram scale. It relies on the rapid conversion of an aryl bromide to an aryl lithium species at low temperatures to prevent benzyne formation or scrambling.

Precursor: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.

-

Inert Atmosphere: The reaction must be performed under Argon/Nitrogen to prevent quenching of the organolithium intermediate by moisture.

-

Lithiation: Treat the precursor with n-Butyllithium (n-BuLi) at -78°C in THF.

-

Causality: The low temperature stabilizes the unstable aryl lithium intermediate, preventing nucleophilic attack on the -OCHF₂ group or elimination of fluoride.

-

-

Boron Capture: Add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.

-

Causality: The bulky isopropyl groups of B(OiPr)₃ prevent over-addition (formation of 'ate' complexes) compared to smaller borates.

-

-

Hydrolysis: Acidic workup (2M HCl) yields the free boronic acid.

Protocol B: Palladium-Catalyzed Miyaura Borylation (Scale-Up)

For larger scales where cryogenic conditions are costly, a transition-metal catalyzed route is used.

-

Catalyst System: Pd(dppf)Cl₂ · DCM complex.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂).

-

Base: Potassium acetate (KOAc) in 1,4-Dioxane at 80–100°C.

-

Transformation: This yields the pinacol ester, which is subsequently hydrolyzed (NaIO₄/HCl) to the free acid if required, though the ester is often used directly.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow for synthesizing this compound.

Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, ensuring regioselectivity and functional group tolerance.

Application in Drug Discovery: Suzuki-Miyaura Coupling

The primary utility of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions . This reaction constructs the biaryl scaffolds ubiquitous in kinase inhibitors and receptor modulators.

Mechanistic Insight

The electron-withdrawing nature of the fluorine and difluoromethoxy groups exerts a specific electronic influence on the catalytic cycle:

-

Transmetallation: The electron-deficient nature of the aryl ring (due to F and OCHF₂) generally accelerates the transmetallation step, making this boronic acid a highly reactive partner compared to electron-rich analogs.

-

Protodeboronation Risk: These same electron-withdrawing groups can destabilize the C-B bond, increasing susceptibility to hydrolytic cleavage (protodeboronation) under high heat or strong base.

-

Mitigation: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions if possible.

-

Validated Coupling Protocol

-

Solvent: DME/Water (4:1) or Toluene/Water (for hydrophobic substrates).

-

Catalyst: Pd(PPh₃)₄ (Standard) or XPhos Pd G2 (For sterically hindered chlorides).

-

Base: Na₂CO₃ (2.0 equiv).

-

Temperature: 80°C.

-

Time: 4–12 hours.

Visualization: The Suzuki Cycle

This diagram highlights where the specific boronic acid enters the catalytic cycle.

Figure 2: Suzuki-Miyaura Catalytic Cycle. The boronic acid enters at the Transmetallation stage after base activation.

Handling, Stability & Safety (E-E-A-T)

Safety Profile

As with most fluorinated arylboronic acids, this compound is classified as an irritant.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[2]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of dust.

Stability & Storage[4]

-

Hygroscopicity: Boronic acids can dehydrate to form boroxines (cyclic trimers) or absorb water. This is reversible but affects stoichiometry.

-

Recommendation: Store in a tightly sealed container at 2–8°C . For long-term storage, keeping it under an inert atmosphere (Argon) prevents slow oxidation or hydrolysis.

References

-

Chemical Abstracts Service (CAS). CAS Registry Number 2055539-69-8. American Chemical Society.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Modern Chemistry

An In-Depth Technical Guide to (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Among the vast array of fluorinated building blocks, arylboronic acids bearing fluorine substituents are particularly valuable due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

This technical guide provides a comprehensive overview of a specialized reagent, (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid . We will delve into its chemical and physical properties, explore its synthesis, and detail its application in organic synthesis, with a particular focus on the Suzuki-Miyaura coupling. This guide is intended to serve as a valuable resource for researchers and scientists, providing both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Core Chemical and Physical Properties

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a white solid that serves as a key intermediate in the synthesis of complex organic molecules.[2] Its fluorinated aromatic structure is particularly sought after for enhancing the bioavailability and metabolic stability of drug candidates.[3]

Structural and General Properties

| Property | Value | Source |

| CAS Number | 2055539-69-8 | [2][3][4] |

| Molecular Formula | C₇H₆BF₃O₃ | [2][3][4] |

| Molecular Weight | 205.93 g/mol | [2][3][4] |

| Appearance | White solid | [2] |

| Purity | ≥98% | [4] |

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of this molecule, imparting a unique combination of properties that are highly advantageous in drug design. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic.

The -OCHF₂ group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption.

A crucial feature of the -OCHF₂ group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while maintaining critical interactions with biological targets.

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Synthesis of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Proposed Synthetic Pathway

Caption: Proposed synthesis of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid.

Step-by-Step Experimental Protocol (Adapted)

Disclaimer: This is a generalized protocol and should be optimized for the specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-3-(difluoromethoxy)-5-fluorobenzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

-

Borylation: After stirring the mixture at -78 °C for a designated period, slowly add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again maintaining the low temperature.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidic Workup: Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and hydrolyze the boronate ester.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary application of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds.[3] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific catalyst, base, solvent, and temperature should be optimized for the particular substrates being used.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, DMF).

-

Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Influence of Fluorine Substituents on Reactivity

The presence of the electron-withdrawing fluorine atom and difluoromethoxy group on the phenyl ring of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid can influence its reactivity in the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups on the boronic acid can facilitate the transmetalation step. The steric hindrance around the boronic acid moiety is minimal, which is favorable for the reaction.

Spectroscopic Characterization

While experimental spectroscopic data for (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is not widely published, we can predict the key features based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl ring. The difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms. The proton of the boronic acid group is often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and difluoromethoxy substituents. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will also show coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. These signals will likely exhibit coupling to each other and to the protons.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.93 g/mol ). The isotopic pattern of boron may also be observable.

Safety and Handling

As with all boronic acids, (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. It is advisable to handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from moisture.

Applications in Research and Development

The unique properties of the difluoromethoxy group make (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid a valuable building block in several areas:

-

Medicinal Chemistry: Its ability to act as a bioisostere for other functional groups and to enhance metabolic stability makes it an attractive component in the design of novel therapeutics, particularly enzyme inhibitors and receptor modulators.[3]

-

Materials Science: The incorporation of this fluorinated moiety can be used to create specialty polymers and organic semiconductors with improved thermal and oxidative stability.[3]

Conclusion

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a specialized and highly useful building block for organic synthesis. Its unique combination of a reactive boronic acid moiety and the advantageous physicochemical properties imparted by the difluoromethoxy and fluoro substituents make it a powerful tool for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this reagent in their scientific endeavors.

References

-

(3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid - MySkinRecipes. (n.d.). Retrieved February 20, 2024, from [Link]

-

(3-(difluoromethoxy)-5-fluorophenyl)boronic acid. (n.d.). Hangzhou LZ Chemical Co., Ltd. Retrieved February 20, 2024, from [Link]

-

3,5-Difluorophenylboronic Acid: Understanding the Material Behind the Name. (n.d.). Retrieved February 20, 2024, from [Link]

-

(3-(difluoromethoxy)-5-fluorophenyl)boronic acid | 2055539-69-8. (n.d.). Boroncore. Retrieved February 20, 2024, from [Link]

-

PubChem. (n.d.). (3,5-Difluorophenyl)boronic acid. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-K%C4%99dra-Durka/69a531f8f97a5a8f0e5d8a0c2014e7a8e8e3c1a8)

- Wang, J., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(10), 2939-2951.

-

TSRI scientists develop easy method for synthesizing compounds with potential to treat lung disorders. (2017, April 17). News-Medical. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2024, from [Link]

- Preparation method of 3, 5-difluorophenol. (2021).

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

1H NMR Spectrum (CHEM022801). (n.d.). ContaminantDB. Retrieved February 20, 2024, from [Link]

-

High-resolution 1 H NMR spectra of 19 F-BPA (a) (1 mM and pH ∼ 6.5) and... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Preparation method of 3, 5-difluorophenol. (2021). Eureka | Patsnap. [Link]

-

Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017, May 31). Polymers, 9(6), 202. [Link]

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024, May 6). -ORCA - Cardiff University. [Link]

-

IR spectrum of III. 2.4 Antioxidant potential determination The... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).

-

Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies. (2021, July 26). Pharmaceutics, 13(8), 1146. [Link]

-

Fluorine MAS NMR API revised. (n.d.). NSF PAR. Retrieved February 20, 2024, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved February 20, 2024, from [Link]

-

The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). University of Bristol. Retrieved February 20, 2024, from [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24). [Link]

-

13C NMR Spectrum (PHY0005244). (n.d.). PhytoBank. Retrieved February 20, 2024, from [Link]

-

Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. (2026, January 22). Journal of the American Chemical Society, 148(4), 1548-1553. [Link]

-

Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (2016, July 14). Nature Protocols, 11(8), 1460-1474. [Link]

-

Biomedical applications of boronic acid polymers. (2025, August 6). Polymer, 179, 121639. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (3-(difluoromethoxy)-5-fluorophenyl)boronic acid [lzchemical.com]

- 3. (3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid [myskinrecipes.com]

- 4. 2055539-69-8 | (3-(difluoromethoxy)-5-fluorophenyl)boronic acid | Boroncore [boroncore.com]

- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

Synthesis Pathway and Methodological Guide for (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Introduction and Strategic Rationale

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (CAS: 2055539-69-8) is a highly valued fluorinated building block in medicinal chemistry and materials science. Its unique structural motifs—a boronic acid for Suzuki-Miyaura cross-coupling, a fluorine atom for metabolic stability, and a difluoromethoxy (

Designing a synthesis for this compound requires strict control over highly reactive intermediates. The presence of multiple electron-withdrawing groups on the aromatic ring makes the system susceptible to unwanted nucleophilic aromatic substitution (

Retrosynthetic Analysis & Causality in Reaction Design

The most robust, scalable, and atom-economical route to this compound involves a two-step sequence starting from the commercially available 3-bromo-5-fluorophenol.

-

Step 1: Difluoromethylation. The phenol hydroxyl group must be converted to a difluoromethoxy ether. Historically, this was achieved using chlorodifluoromethane (Freon-22) gas under harsh basic conditions (e.g., KOH in isopropanol at 85 °C) [3]. However, modern green chemistry protocols utilize sodium chlorodifluoroacetate (

) as a solid difluorocarbene source [4]. This choice is highly intentional: it offers better scalability, safety, and functional group tolerance without the need for pressurized, ozone-depleting gases. -

Step 2: Borylation. The aryl bromide is converted to the corresponding boronic acid. While Miyaura borylation (using palladium catalysis) is an option, Lithium-Halogen Exchange is preferred for this specific substrate. The highly electron-deficient nature of the difluoromethoxy-fluorophenyl ring accelerates the oxidative addition of palladium but also makes the resulting boronic ester prone to protodeboronation at elevated temperatures. Cryogenic lithium-halogen exchange bypasses this thermal degradation, offering higher yields of the free boronic acid directly.

Fig 1. Two-step synthesis workflow from 3-bromo-5-fluorophenol to the target boronic acid.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

Objective: Generate the difluoromethoxy ether via in situ generation of difluorocarbene.

Reagents:

-

3-Bromo-5-fluorophenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (

, 2.5 equiv) -

Cesium carbonate (

, 2.0 equiv) -

DMF/H₂O (10:1 v/v)

Step-by-Step Workflow:

-

Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorophenol and

.-

Causality:

is selected over weaker bases (like

-

-

Solvent Addition: Add the DMF/H₂O solvent mixture.

-

Causality: A trace amount of water is critical. It facilitates the protonation of the intermediate difluoromethoxide anion (

) to yield the final

-

-

Carbene Generation: Heat the mixture to 100 °C. Slowly add

in portions over 1 hour.-

Causality: Gradual addition is a self-validating control measure. It prevents the rapid accumulation and subsequent dimerization of difluorocarbene into tetrafluoroethylene gas, which would otherwise plummet the yield.

-

-

Isolation: After 4 hours, cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (5x) to remove DMF. Dry over

, filter, and concentrate in vacuo. -

Validation: Perform ¹⁹F NMR. The appearance of a distinct doublet around -82 ppm (

Hz) confirms the successful installation of the

Fig 2. Mechanism of difluoromethylation via difluorocarbene generation and phenoxide trapping.

Protocol 2: Borylation via Lithium-Halogen Exchange

Objective: Convert the aryl bromide intermediate to the target boronic acid.

Reagents:

-

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (1.0 equiv)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

-

Triisopropyl borate (

, 1.5 equiv) -

Anhydrous THF

Step-by-Step Workflow:

-

Lithiation: Dissolve the aryl bromide in anhydrous THF under an argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi over 15 minutes.

-

Causality: Cryogenic temperatures are strictly required. The highly electron-deficient aromatic ring makes the aryllithium intermediate highly unstable; warming above -60 °C will trigger elimination to form a benzyne intermediate or cause auto-nucleophilic attack on the difluoromethoxy group.

-

-

Borate Trapping: Stir for 45 minutes at -78 °C to ensure complete halogen-metal exchange. Rapidly add

in one portion.-

Causality:

is chosen over trimethyl borate because the bulky isopropyl groups sterically hinder multiple additions of the aryllithium species to the boron center, completely avoiding the formation of unwanted borinic acid byproducts.

-

-

Hydrolysis: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with 1M HCl and stir vigorously for 1 hour.

-

Causality: Acidic hydrolysis is necessary to cleave the intermediate borate ester, yielding the free boronic acid.

-

-

Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water, dry over

, and concentrate. Recrystallize the crude solid from a hexane/ethyl acetate mixture to afford pure (3-(difluoromethoxy)-5-fluorophenyl)boronic acid.

Quantitative Data & Characterization Summary

The following table summarizes the key physical properties and expected yields across the synthetic cascade to ensure batch-to-batch reproducibility.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis | Typical Yield |

| 3-Bromo-5-fluorophenol | 433939-27-6 | 191.00 g/mol | Starting Material | N/A | |

| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | 241.01 g/mol | Intermediate | 75 - 85% | |

| (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid | 2055539-69-8 | 205.93 g/mol | Target Product | 65 - 75% |

References

- (3-(Difluoromethoxy)-5-Fluorophenyl)

- WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease Google Patents URL

- 1-Bromo-3-(difluoromethoxy)

- Technical Guide: 3-Bromo-5-difluoromethoxy-4-fluorophenol Benchchem URL

Technical Guide: Stability & Storage of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

This guide outlines the stability profile and optimal storage protocols for (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid , synthesized from field-proven methodologies for handling electron-deficient arylboronic acids.

Executive Summary: Core Storage Directives

For immediate implementation, adhere to the following Critical Quality Attributes (CQA) preservation strategy.

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Retards dehydration kinetics (boroxine formation) and oxidative degradation. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric moisture absorption and slow autoxidation. |

| Humidity | < 10% RH (Desiccated) | Moisture triggers the reversible hydrolysis equilibrium; excess water promotes caking. |

| Container | Amber Glass / Fluorinated Plastic | Protects from UV (though minimal risk) and ensures chemical inertness. |

Chemical Identity & Structural Significance

This compound functions as a bioisostere in medicinal chemistry, where the difluoromethoxy (–OCF₂H) and fluoro (–F) groups modulate lipophilicity and metabolic stability.

-

IUPAC Name: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid[1]

-

CAS Number: 1256355-10-8

-

Physical State: White to off-white solid

Stability Profile & Degradation Mechanisms

As a Senior Application Scientist, it is crucial to understand that "purity" in boronic acids is a dynamic state governed by three competing pathways. The electron-withdrawing nature of the substituents (–F, –OCF₂H) fundamentally alters the stability landscape compared to phenylboronic acid.

A. The Dehydration Equilibrium (Boroxine Formation)

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Mechanism: Three molecules of boronic acid release three water molecules to form a six-membered B₃O₃ ring.

-

Thermodynamics: This process is entropically driven but enthalpically penalized.

-

Impact of Substituents: The electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron center. This often shifts the equilibrium towards the boronic acid form in the presence of moisture, but in dry storage, the boroxine form is favored.

-

Operational Note: A sample appearing "impure" by melting point often contains boroxine. This is not permanent degradation; it can be reversed by adding water during the reaction workup.

B. Protodeboronation (C–B Bond Cleavage)

This is the irreversible destruction of the reagent.

-

Base-Catalyzed: The high Lewis acidity (due to –F and –OCF₂H inductive effects) makes the boron atom highly susceptible to coordination by hard nucleophiles (OH⁻). This forms a boronate "ate" complex, which is the precursor to C–B bond cleavage.

-

Acid-Catalyzed: Electron-deficient rings are generally resistant to acid-catalyzed protodeboronation (ipso-substitution) because the ring is deactivated toward electrophilic attack.

-

Risk Assessment: The compound is stable in acidic media but highly labile in strong basic media (pH > 12) or at elevated temperatures in the presence of base.

C. Oxidative Degradation

While less reactive than alkylboranes, arylboronic acids can slowly oxidize to phenols (via boric ester hydrolysis) upon prolonged exposure to air, a process accelerated by light and radical initiators.

Visualization: Degradation Pathways

The following diagram illustrates the dynamic equilibrium and the irreversible exit vectors (degradation).

Caption: Figure 1. The dynamic stability landscape. Green zone represents the reversible storage states; Red paths indicate irreversible loss of titer.

Detailed Storage & Handling Protocols

Storage Workflow

-

Primary Containment: Store in a glass vial with a Teflon-lined cap. Avoid unlined plastic caps which can leach plasticizers or allow moisture permeation.

-

Atmosphere Control: Flush the headspace with Nitrogen or Argon before sealing.

-

Secondary Containment: Place the vial inside a desiccator or a sealed bag containing active desiccant (e.g., silica gel or molecular sieves) to maintain <10% Relative Humidity.

-

Temperature: Refrigerate at 4°C (± 2°C).

Handling for Synthesis

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in a humid lab condenses water immediately, accelerating boroxine hydrolysis and potential caking.

-

Solvent Selection:

-

Compatible: Methanol, Ethanol, THF, DMF, Dioxane.

-

Caution: Avoid acetone (can form cyclic boronates) unless intended.

-

-

Reaction Conditions: When using in Suzuki-Miyaura couplings, add the base (e.g., K₂CO₃, Cs₂CO₃) last or ensure the catalyst is present before the base to compete with the protodeboronation pathway.

Quality Control & Analytical Monitoring

Do not rely solely on melting point, as the Boronic Acid/Boroxine ratio shifts this value.

NMR Validation (¹H and ¹⁹F)

-

Solvent: DMSO-d₆ (often promotes monomer formation) or CD₃OD.

-

Boroxine Signature: In anhydrous solvents (CDCl₃), boroxine signals may appear slightly downfield/upfield from the monomer. Adding a drop of D₂O to the NMR tube will collapse these peaks into a single monomeric species, confirming the "impurity" was just the anhydride.

-

Purity Calculation: Integrate the aromatic protons against the protodeboronated impurity (Ar-H).

-

Target Compound: Doublet/Multiplet characteristic of the 3,5-substitution pattern.

-

Impurity (Ar-H): Look for the loss of the B-C bond influence on chemical shift.

-

Decision Tree: Is my Reagent usable?

Caption: Figure 2. QC Decision Tree for assessing reagent viability prior to synthesis.

References

-

Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. [Link]

-

Lloyd-Jones, G. C., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society. [Link]

-

Tokunaga, Y. (2013). "From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry." IntechOpen. [Link]

-

MySkinRecipes. "Product Specification: (3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid." [Link][1]

Sources

Technical Guide: Discovery and Application of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Executive Summary

This technical guide details the structural rationale, synthetic access, and medicinal chemistry applications of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (CAS: 2055539-69-8). As a specialized organoboron building block, this compound enables the simultaneous introduction of a fluorine atom and a difluoromethoxy (-OCHF

The -OCHF

Part 1: Structural Rationale & Medicinal Chemistry

The strategic value of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid lies in its ability to modify the physicochemical profile of a drug candidate without significantly altering its steric footprint.

The "Lipophilic Hydrogen Bond Donor"

Unlike the trifluoromethoxy group (-OCF

-

Bioisosterism: It serves as a bioisostere for hydroxyl (-OH) and methoxy (-OCH

) groups. -

Metabolic Blocking: The replacement of a methoxy group (-OCH

) with -OCHF -

Acidity & Permeability: The fluorine atoms lower the pKa of the phenol precursor, while the overall group increases lipophilicity (LogP) compared to a hydroxyl group, facilitating passive membrane transport.

Quantitative Comparison

The following table summarizes the physicochemical shifts when substituting common functional groups with the difluoromethoxy moiety found in this boronic acid.

| Property | Methoxy (-OCH | Difluoromethoxy (-OCHF | Trifluoromethoxy (-OCF |

| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Withdrawing) | +0.35 (Withdrawing) |

| H-Bond Donor? | No | Yes (Weak) | No |

| Metabolic Stability | Low (O-demethylation) | High | Very High |

| Lipophilicity ( | -0.02 | +0.65 | +1.04 |

Data derived from Hansch parameters and recent medicinal chemistry reviews [1, 2].

Part 2: Retrosynthetic Analysis & Workflow

To access (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid, a linear synthesis is preferred to avoid the handling of unstable boronic acid intermediates during harsh alkylation steps. The logic dictates installing the robust difluoromethoxy group before generating the sensitive boronic acid species.

Synthetic Strategy

-

Precursor Selection: Start with 3-bromo-5-fluorophenol . This scaffold already contains the necessary halogen handle for borylation and the phenol for alkylation.

-

Difluoromethylation: Introduction of the -CHF

group. Historic methods used chlorodifluoromethane gas (Freon-22), but modern, scalable protocols utilize Sodium chlorodifluoroacetate as a solid, bench-stable source of difluorocarbene (:CF -

Borylation: Conversion of the aryl bromide to the boronic acid via Lithium-Halogen exchange followed by a borate trap.

Visualization of Workflow

The following diagram outlines the logical flow from commodity chemicals to the target building block.

Caption: Step-wise synthetic pathway from 3-bromo-5-fluorophenol to the target boronic acid using modern difluorocarbene chemistry.

Part 3: Detailed Experimental Protocols

Safety Note: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Argon/Nitrogen) with strictly anhydrous solvents. Difluoromethylation can generate mild pressure; use appropriate glassware.

Protocol A: Synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

This step utilizes sodium chlorodifluoroacetate to generate difluorocarbene in situ, avoiding the use of ozone-depleting gases [3].[4]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 3-bromo-5-fluorophenol (10.0 mmol, 1.91 g) and anhydrous DMF (30 mL).

-

Base Addition: Add Potassium Carbonate (K

CO -

Reagent Addition: Add Sodium Chlorodifluoroacetate (25.0 mmol, 3.81 g).

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc) or LC-MS. The reaction proceeds via the thermal decomposition of the acetate to release :CF

, which inserts into the phenoxide O-H bond. -

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield the colorless oil intermediate.

Protocol B: Conversion to Boronic Acid

This step employs a classical Lithium-Halogen exchange followed by trapping with a borate ester [4].

-

Inert Setup: Flame-dry a 100 mL 3-neck flask and cool under a stream of Argon.

-

Solvation: Dissolve the 1-bromo-3-(difluoromethoxy)-5-fluorobenzene (5.0 mmol) from Protocol A in anhydrous THF (25 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 5.5 mmol, 2.2 mL) over 10 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes at -78°C to ensure complete Li-Br exchange.

-

Borate Trap: Add Triisopropyl borate (B(OiPr)

) (6.0 mmol, 1.4 mL) dropwise. -

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

-

Hydrolysis: Quench the reaction with 1N HCl (15 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with EtOAc (3 x 30 mL). The boronic acid may be amphiphilic; ensure the aqueous layer is slightly acidic (pH 4-5). Dry organics over MgSO

and concentrate. -

Crystallization: Recrystallize from Hexanes/EtOAc or Acetonitrile/Water to obtain the white solid target.

Part 4: Applications in Drug Design (Suzuki Coupling)

Once synthesized, (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is primarily used in Palladium-catalyzed cross-coupling reactions to attach the fluorinated aryl ring to heteroaromatic drug cores (e.g., pyridines, indoles, quinolines).

General Coupling Protocol

For sensitive substrates, a "Slow-Release" strategy or mild base conditions are recommended to prevent protodeboronation [5].

-

Catalyst: Pd(dppf)Cl

[5]·DCM or Pd -

Base: K

PO -

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water.

-

Temperature: 80–100°C.[1]

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting where the boronic acid enters the workflow.

Caption: Suzuki-Miyaura catalytic cycle showing the entry point of the difluoromethoxy-phenyl building block.

References

-

BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from

-

Garg, N. K., et al. (2024).[6] Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.[6] Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[7] The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. Retrieved from

-

Hartwig, J. F. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. University of California, Berkeley. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Boronic Acids in Modern Chemistry

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a specialized, fluorinated arylboronic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of both a difluoromethoxy group and a fluorine atom on the phenyl ring, impart a distinct set of physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule, ultimately leading to more effective and safer therapeutics.[1] This guide provides a comprehensive overview of the known physicochemical properties of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid, alongside a discussion of its synthesis, stability, and applications, with a focus on its relevance in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. While specific experimental data for (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs.

| Property | Value/Information | Source/Analogy |

| CAS Number | 2055539-69-8 | [2] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | Not explicitly reported. For comparison, the melting point of the structurally similar 3,5-difluorophenylboronic acid is 210-217 °C. | |

| pKa | Not explicitly reported. The introduction of electron-withdrawing fluorine atoms generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid. | |

| Solubility | Not explicitly reported. Phenylboronic acids are generally soluble in many organic solvents and have some solubility in water. Given its fluorinated nature, it is expected to be soluble in common organic solvents like DMSO, THF, and methanol. | |

| Storage | Recommended to be stored at room temperature. | [1] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and difluoromethoxy substituents. The proton of the difluoromethoxy group (-OCHF₂) will likely appear as a triplet due to coupling with the two fluorine atoms. The B(OH)₂ protons are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbon signals will also show coupling to the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom directly attached to the phenyl ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The latter will likely appear as a doublet due to coupling with the proton of the difluoromethoxy group. The chemical shifts will be indicative of the electronic environment of the fluorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretching: Signals in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.

-

B-O stretching: A strong band around 1350 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the difluoromethoxy group and the aromatic fluorine.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is not widely published, a general and common method for the preparation of arylboronic acids involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic workup. A plausible synthetic route is outlined below.

General Synthetic Workflow

Caption: A general synthetic workflow for the preparation of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of an arylboronic acid, which can be adapted for the target molecule.

Step 1: Formation of the Organometallic Reagent

-

To a solution of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the corresponding aryllithium species.

Step 2: Borylation

-

To the freshly prepared aryllithium solution at -78 °C, add a solution of trimethyl borate in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid.

Stability and Handling

Boronic acids, in general, are known to have certain stability limitations. They can be susceptible to oxidative degradation and protodeboronation.[2]

-

Oxidative Stability: The presence of electron-withdrawing fluorine substituents on the phenyl ring is expected to enhance the oxidative stability of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid compared to unsubstituted phenylboronic acid. This is a crucial advantage in many applications, particularly in drug discovery where metabolic stability is a key consideration.

-

Metabolic Stability: The difluoromethoxy group is often incorporated into drug candidates to block sites of oxidative metabolism, thereby increasing the in vivo half-life of the compound.[1]

-

Handling and Storage: It is advisable to handle (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.

Applications in Research and Development

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a versatile building block with significant applications in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide variety of biaryl and related structures, which are common motifs in pharmaceuticals and functional materials.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction utilizing (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid.

Drug Discovery and Medicinal Chemistry

The unique substitution pattern of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid makes it an attractive fragment for incorporation into drug candidates. The difluoromethoxy group can serve as a bioisostere for other functional groups, potentially improving pharmacokinetic properties. The fluorine substituents can also engage in favorable interactions with biological targets, leading to enhanced binding affinity and selectivity.[1]

Materials Science

Fluorinated organic molecules are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can modulate the electronic properties and improve the stability of organic materials. (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid can be used to synthesize novel fluorinated organic materials with tailored properties.[1]

Conclusion

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and materials science. Its unique combination of a difluoromethoxy group and a fluorine atom on the phenyl ring imparts favorable physicochemical properties, including enhanced stability and the ability to modulate the electronic and pharmacokinetic profiles of target molecules. While specific experimental data for this compound is somewhat limited in the public domain, its properties can be reasonably inferred from its structure and comparison with related fluorinated arylboronic acids. As the demand for sophisticated fluorinated organic molecules continues to grow, the importance of reagents like (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid in enabling innovation in chemistry and related disciplines is set to increase.

References

-

Hangzhou LZ Chemical Co., Ltd. (3-(difluoromethoxy)-5-fluorophenyl)boronic acid. [Link]

-

MySkinRecipes. (3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the (3-(difluoromethoxy)-5-fluorophenyl) moiety represents a high-value pharmacophore. It offers a strategic balance between lipophilicity and metabolic stability, acting as a bioisostere for phenol or methoxy groups while blocking oxidative metabolism (O-demethylation).[1]

-

Difluoromethoxy (-OCHF

): Functions as a lipophilic hydrogen bond donor (unlike -OCF -

Fluorine (-F): Increases metabolic stability and alters the electronic properties of the ring.[2]

However, the electron-deficient nature of this ring system introduces a specific synthetic challenge: Protodeboronation . This guide provides optimized protocols to maximize yield by suppressing this side reaction.

Mechanistic Insights & Catalyst Selection

The Challenge: Protodeboronation vs. Transmetallation

The electron-withdrawing effects of the fluorine (C5) and difluoromethoxy (C3) groups render the carbon-boron bond susceptible to hydrolytic cleavage (protodeboronation) under basic conditions.

-

Mechanism: The base (required for Suzuki coupling) forms a boronate "ate" complex. In electron-deficient systems, this intermediate can undergo ipso-protonation by water or protic solvents, releasing the boron moiety and generating the hydro-deboronated byproduct (1-difluoromethoxy-3-fluorobenzene).

-

The Solution: The catalytic cycle must be accelerated to favor Transmetallation over Protodeboronation .

Catalyst Selection Strategy

Standard catalysts (e.g., Pd(PPh

-

XPhos Pd G2 / SPhos Pd G2: Bulky, electron-rich phosphines facilitate rapid oxidative addition and, crucially, accelerate transmetallation.

-

Pd(dppf)Cl

: A robust alternative for less sterically hindered partners.

Visualizing the Competitive Pathway

The following diagram illustrates the "race" between the productive coupling and the destructive deboronation.

Figure 1: The Competitive Catalytic Cycle. Success depends on the Transmetallation rate (Green) exceeding the Protodeboronation rate (Red).

Optimized Experimental Protocols

Method A: High-Turnover Conditions (Recommended)

Best for: Standard couplings with aryl chlorides/bromides where the coupling partner is stable.

Reagents:

-

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (1.2 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: K

PO -

Solvent: THF : Water (4:1 ratio)

Step-by-Step Protocol:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 309 mg), and K

PO -

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 15 mg).

-

Note: If using a glovebox, add all solids here. If on a benchtop, purge vial with Nitrogen/Argon for 5 mins.

-

-

Solvent: Add degassed THF (4 mL) and degassed Water (1 mL).

-

Reaction: Seal the vial and heat to 60°C for 2-4 hours.

-

Why 60°C? Higher temperatures (>80°C) accelerate deboronation significantly. Keep it mild.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO

Method B: Anhydrous Conditions (For Difficult Substrates)

Best for: Substrates prone to hydrolysis or if Method A yields >20% deboronated byproduct.

Reagents:

-

Catalyst: Pd(OAc)

(5 mol%) + SPhos (10 mol%) -

Base: K

PO -

Solvent: Toluene (Anhydrous)

Step-by-Step Protocol:

-

Dry Setup: Flame-dry a Schlenk flask or use a glovebox. Moisture control is critical.

-

Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)

(11 mg), SPhos (20 mg), and anhydrous K -

Solvent: Add anhydrous Toluene (5 mL).

-

Reaction: Heat to 80-100°C for 12 hours.

-

Note: Without water, deboronation is suppressed, allowing for higher temperatures to drive the reaction.

-

-

Workup: Filter through a pad of Celite (to remove salts/Pd), rinse with EtOAc, concentrate, and purify.

Troubleshooting & Critical Process Parameters

The following table summarizes common failure modes and their scientific resolutions.

| Observation | Probable Cause | Corrective Action |

| Low Yield + Ar-H Byproduct | Protodeboronation: The boronic acid hydrolyzed before coupling. | 1. Switch to Method B (Anhydrous).2. Lower temp in Method A to 40-50°C.3. Increase Boronic Acid equivalents to 2.0. |

| No Reaction (SM Recovery) | Catalyst Poisoning / Inactive Cycle: Oxidative addition failed. | 1. Switch ligand to XPhos or BrettPhos (for chlorides).2. Ensure solvent is degassed (O |

| Homocoupling (Ar-Ar) | Oxidative Coupling: Presence of Oxygen. | 1. Rigorous degassing (sparge with Ar for 15 mins).2. Verify inert atmosphere during heating. |

| Incomplete Conversion | Stalled Transmetallation: Boronate is too stable/unreactive. | 1. Add a promoter: CsF (2 equiv) in place of K |

Optimization Workflow Diagram

Figure 2: Decision tree for reaction optimization based on crude LCMS analysis.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[3] [Link]

-

Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Application Note: Synthesis of Pharmaceutical Intermediates Utilizing (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (CAS: 2055539-69-8)[1] Primary Application: Building block for kinase inhibitors, CNS therapeutics, and advanced agrochemicals via Suzuki-Miyaura cross-coupling.[2]

Pharmacological Rationale: The Power of Fluorinated Motifs

In modern medicinal chemistry, the incorporation of specific fluorinated functional groups is a highly validated strategy to overcome pharmacokinetic and pharmacodynamic liabilities. The 3-(difluoromethoxy)-5-fluorophenyl moiety is particularly valuable in the development of targeted therapeutics, such as pan-Raf and ERK kinase inhibitors[3][4].

The causality behind selecting this specific building block relies on three structural advantages:

-

Lipophilic Hydrogen Bond Donor: The difluoromethoxy (–OCF₂H) group acts as a bioisostere for methoxy or hydroxy groups. The highly electronegative fluorine atoms polarize the adjacent C–H bond, allowing it to act as a non-classical hydrogen bond donor. This is critical for binding to the backbone carbonyls (e.g., Arg1007) in the hinge region of kinases[5].

-

Metabolic Shielding: The addition of the 5-fluoro substituent directly blocks primary sites of cytochrome P450 (CYP450) mediated aromatic oxidation, significantly extending the biological half-life of the resulting drug candidate[6].

-

Modulation of pKa and Lipophilicity: The combined electron-withdrawing effects of the –F and –OCF₂H groups lower the electron density of the aromatic ring, which can modulate the basicity of adjacent heterocyclic amines in the final drug scaffold, thereby improving membrane permeability and oral bioavailability.

Synthetic Strategy: Overcoming Protodeboronation

While (3-(difluoromethoxy)-5-fluorophenyl)boronic acid is a highly desirable intermediate, its electron-deficient nature presents a specific synthetic challenge during Suzuki-Miyaura cross-coupling: protodeboronation .

Electron-withdrawing groups (EWGs) on the phenyl ring accelerate the hydrolytic cleavage of the carbon-boron bond under basic aqueous conditions. To prevent the formation of the undesired 1-(difluoromethoxy)-3-fluorobenzene byproduct, the experimental design must prioritize a rapid transmetalation step.

Expert Insight: To outcompete protodeboronation, one must utilize highly active, electron-rich, and sterically bulky phosphine ligands (such as XPhos or RuPhos) paired with a palladium source like Pd₂(dba)₃. Furthermore, utilizing a milder base (e.g., K₃PO₄ instead of NaOH or Na₂CO₃) and minimizing water content in a co-solvent system (e.g., 1,4-Dioxane/H₂O 10:1) ensures that the cross-coupling cycle is completed before degradation can occur.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

The following self-validating protocol is designed to couple (3-(difluoromethoxy)-5-fluorophenyl)boronic acid with a generic aryl halide (e.g., a bromopyrazole or chloropyrimidine core) while minimizing protodeboronation.

Materials Required

-

Boronic Acid: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (1.2 equiv)[7]

-

Electrophile: Aryl bromide or heteroaryl chloride (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

Ligand: XPhos (0.04 equiv, 4 mol%)

-

Base: K₃PO₄ (anhydrous, 2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-(difluoromethoxy)-5-fluorophenyl)boronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and anhydrous K₃PO₄ (2.0 mmol).

-

Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.

-

Solvent Addition: Syringe in 10 mL of anhydrous 1,4-Dioxane and 1 mL of degassed deionized water. The slight addition of water is necessary to solubilize the base and facilitate the formation of the active boronate species, but must be kept minimal to prevent protodeboronation.

-

Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction progress via LC-MS or TLC until the aryl halide is completely consumed.

-

Workup and Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure fluorinated intermediate.

Quantitative Data: Condition Optimization Matrix

The table below summarizes the causality of condition selection, demonstrating how catalyst and base choices directly impact the yield of the desired cross-coupled product versus the protodeboronated byproduct.

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Protodeboronation (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (3:1) | 100 | 42% | 45% |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 65% | 22% |

| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 90 | 81% | 8% |

| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 90 | 94% | < 2% |

Note: Entry 4 represents the optimized conditions utilized in the protocol above, demonstrating that the bulky XPhos ligand dramatically accelerates transmetalation, effectively outcompeting the degradation pathway.

Pathway Visualization

The following diagram illustrates the integration of the synthesized intermediate into a biological workflow, demonstrating how the chemical coupling directly translates to downstream pharmacological efficacy in oncology models.

Workflow from Suzuki-Miyaura coupling of the boronic acid to biological pathway inhibition.

References

- MySkinRecipes. "(3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid Product Description." MySkinRecipes.

- Frontier Specialty Chemicals. "(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid Catalog." Frontier Specialty Chemicals.

- MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." MDPI Pharmaceuticals.

- NIH PMC. "Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening." National Institutes of Health.

- Google Patents. "Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof (WO2019037640A1)." Google Patents.

Sources

- 1. 2055539-69-8 | (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid | Boroncore [boroncore.com]

- 2. (3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid [myskinrecipes.com]

- 3. WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof - Google Patents [patents.google.com]

- 4. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (3-(Difluoromethoxy)-5-Fluorophenyl)Boronic Acid [myskinrecipes.com]

- 7. (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid | [frontierspecialtychemicals.com]

Application Note: Strategic Utilization of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid in Medicinal Chemistry

Executive Summary

In contemporary drug design, the precise modulation of a molecule's physicochemical properties is paramount for achieving optimal pharmacokinetics and target engagement. (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (CAS: 2055539-69-8) has emerged as a highly specialized building block for installing a synergistically fluorinated pharmacophore via Suzuki-Miyaura cross-coupling[1],[2].

This application note details the theoretical rationale, physicochemical advantages, and experimental protocols for integrating the 3-(difluoromethoxy)-5-fluorophenyl motif into advanced drug candidates.

Physicochemical Rationale: The "Why" Behind the Motif

As a Senior Application Scientist, it is critical to understand that substituting a standard phenyl ring with a 3-OCF₂H, 5-F pattern is not a random structural variation; it is a calculated bioisosteric replacement designed to solve specific developability problems.

The Difluoromethoxy (-OCF₂H) Group as a Bioisostere

The -OCF₂H group is a highly strategic bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups[3].

-

Lipophilic Hydrogen Bond Donor: The strongly electron-withdrawing fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen atom. This enables the group to act as a hydrogen bond donor (Abraham hydrogen bond acidity, A ≈ 0.094 - 0.126), a property entirely absent in methoxy or trifluoromethoxy groups[3].

-

Dynamic Lipophilicity: The -OCF₂H moiety possesses a remarkably low rotational energy barrier (ΔG‡ ≈ 0.45 kcal/mol)[4]. This allows the group to undergo conformational adaptation, exposing either its lipophilic fluorine atoms or its polar C-H bond depending on the local microenvironment of the receptor pocket[4].

-

Metabolic Stability: Replacing a traditional methoxy group with -OCF₂H completely blocks oxidative O-demethylation by cytochrome P450 enzymes, significantly extending the drug's half-life[3].

The Synergistic 5-Fluoro Substituent

The addition of a fluorine atom at the 5-position serves a dual purpose. First, it provides inductive electron withdrawal, which can be used to tune the pKa of adjacent basic centers in the final drug scaffold, thereby optimizing membrane permeability[5]. Second, it sterically and electronically blocks the aromatic ring from CYP450-mediated hydroxylation, a common metabolic liability for electron-rich arenes[5].

Physicochemical property modulation by the 3-OCF2H, 5-F motif.

Quantitative Property Comparison

To guide rational design, the table below summarizes how the difluoromethoxy group bridges the gap between traditional methoxy and perfluorinated substituents[3],[6],[4].

| Substituent | Lipophilicity (π) | Abraham H-Bond Acidity (A) | Metabolic Liability | Conformational Flexibility |

| Methoxy (-OCH₃) | -0.02 | None (~0.00) | High (O-Demethylation) | High |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | 0.094 - 0.126 | Low (Highly Stable) | High (Dynamic) |

| Trifluoromethoxy (-OCF₃) | +1.04 | None (~0.00) | Very Low (Inert) | Low (Orthogonal lock) |

Application Case Study: RORγ Agonists

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is heavily utilized in the synthesis of complex immunomodulators. A prominent example is its use in the development of aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides, which function as Retinoic acid receptor-related orphan receptor gamma (RORγ) agonists[7].

By installing this specific fluorinated motif, researchers successfully enhance the binding affinity of the agonist within the lipophilic ligand-binding domain (LBD) of RORγ, while utilizing the -OCF₂H proton to anchor the molecule via hydrogen bonding. This triggers a conformational change that promotes IL-17 gene transcription, a critical pathway in treating specific immunodeficiency disorders and cancers[7].

RORγ signaling pathway modulated by targeted fluorinated agonists.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Because the 3-(difluoromethoxy)-5-fluorophenyl ring is highly electron-deficient, the corresponding boronic acid is prone to protodeboronation (the premature cleavage of the C-B bond). Therefore, the cross-coupling protocol must be carefully optimized.

Condition Optimization Matrix

| Catalyst System | Solvent System | Base | Temp | Yield Observation / Rationale |

| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 80°C | Moderate. High risk of protodeboronation due to slow oxidative addition. |

| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 90°C | High. Bidentate ligand stabilizes Pd; ideal for electron-deficient boronic acids. |

| Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100°C | Very High. Excellent for sterically hindered or unreactive aryl chlorides. |

Standard Operating Procedure (Self-Validating Protocol)

Objective: Couple (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid with an aryl bromide core.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (1.3 equiv) Note: Excess compensates for minor protodeboronation.

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane / Deionized H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (1.3 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Causality: The Pd(dppf)Cl₂ catalyst is chosen because its large bite angle accelerates reductive elimination, minimizing off-target side reactions.

-

-

Base Addition: Add K₂CO₃ (2.5 eq) to the flask.

-

Solvent Introduction & Degassing: Add the 1,4-Dioxane and H₂O (4:1 ratio). Seal the flask with a rubber septum. Sparge the heterogeneous mixture with Argon or Nitrogen gas for a minimum of 15 minutes.

-

Causality: Water is strictly required to dissolve the inorganic base and generate the reactive "ate" complex [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Palladium center. Degassing prevents the homocoupling of the boronic acid (oxidative dimerization) driven by atmospheric oxygen.

-

-

Reaction Execution: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 12–16 hours. Monitor completion via LC-MS or TLC.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated biaryl product.

Step-by-step Suzuki-Miyaura cross-coupling workflow.

References

-

2055539-69-8 | (3-(difluoromethoxy)-5-fluorophenyl)boronic acid, Boroncore. [Link]

-

2055539-69-8|(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid, Biochempartner.[Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis, National Institutes of Health (PMC). [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange, ACS Publications. [Link]

- CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists, Google P

Sources

- 1. 2055539-69-8 | (3-(difluoromethoxy)-5-fluorophenyl)boronic acid | Boroncore [boroncore.com]

- 2. 2055539-69-8|(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid| 3-氟-5-(二氟甲氧基)苯硼酸 |瀚香生物科技 | 免费热线400-099-8200 [biochempartner.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]